Aum-302

説明

F7Wqk85U32 is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is structurally characterized by a benzimidazole core substituted with a nitro-phenyl group, synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions . Its primary applications include use as an intermediate in pharmaceutical synthesis and agrochemical development, where its electron-withdrawing nitro and bromine groups enhance stability and reactivity in cross-coupling reactions.

特性

CAS番号 |

1414455-21-2 |

|---|---|

分子式 |

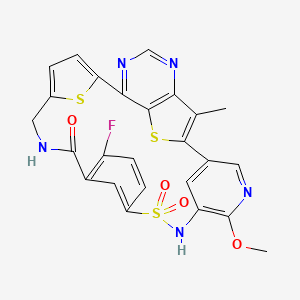

C25H18FN5O4S3 |

分子量 |

567.6 g/mol |

IUPAC名 |

18-fluoro-25-methoxy-31-methyl-22,22-dioxo-3,22λ6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17,19,21(29),24,26-dodecaen-16-one |

InChI |

InChI=1S/C25H18FN5O4S3/c1-12-20-23-21(30-11-29-20)19-6-3-14(36-19)10-27-24(32)16-8-15(4-5-17(16)26)38(33,34)31-18-7-13(22(12)37-23)9-28-25(18)35-2/h3-9,11,31H,10H2,1-2H3,(H,27,32) |

InChIキー |

WHJIHZSXTQRCNX-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=CC(=C(C=C4)F)C(=O)NCC5=CC=C(S5)C6=NC=NC1=C6S2 |

製品の起源 |

United States |

準備方法

The synthesis of IBL-302 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods are also not publicly available, but they likely involve optimization of the synthetic route for large-scale production.

化学反応の分析

IBL-302 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit the activity of PIM kinases and the PI3K/AKT/mTOR pathway, leading to the suppression of cancer cell growth . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the desired product. The major products formed from these reactions are the active forms of IBL-302 that exhibit anti-cancer properties .

科学的研究の応用

IBL-302 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PIM kinases and the PI3K/AKT/mTOR pathway . In biology, it is employed in cell-based assays to investigate its effects on cancer cell proliferation and apoptosis . In medicine, IBL-302 is being explored as a potential therapeutic agent for treating various cancers, including breast cancer and neuroblastoma . Additionally, it has shown potential in enhancing the efficacy of conventional chemotherapy drugs like cisplatin, doxorubicin, and etoposide .

作用機序

The mechanism of action of IBL-302 involves the inhibition of PIM kinases and the PI3K/AKT/mTOR pathway . By targeting these pathways, IBL-302 disrupts the signaling processes that promote cancer cell survival and proliferation. The compound induces apoptosis and reduces the levels of N-Myc protein, a key driver of neuroblastoma . This dual inhibition mechanism makes IBL-302 particularly effective in overcoming resistance to conventional therapies and enhancing the efficacy of existing chemotherapy drugs .

類似化合物との比較

Comparison with Structurally Similar Compounds

Compound A (CAS 1761-62-2)

- Molecular Formula : C₇H₅ClO₂

- Molecular Weight : 156.57 g/mol

- Synthesis: Similar to F7Wqk85U32 but substitutes bromine with chlorine. Uses Pd/C catalyst in ethanol at 60°C .

- Properties :

- Applications : Preferred in lighter halogenation reactions due to lower molecular weight and higher solubility.

Compound B (CAS 1761-63-3)

- Molecular Formula : C₇H₅FO₂

- Molecular Weight : 140.11 g/mol

- Synthesis : Fluorine substitution via nucleophilic aromatic substitution under microwave irradiation .

- Properties :

- Solubility: 2.05 mg/mL (DMSO)

- Log S (ESOL): -1.45

- Reactivity: Higher electrophilicity due to fluorine’s strong electron-withdrawing effect.

- Applications : Used in positron emission tomography (PET) tracer synthesis.

Structural Comparison Table

| Property | F7Wqk85U32 | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₇H₅BrO₂ | C₇H₅ClO₂ | C₇H₅FO₂ |

| Molecular Weight (g/mol) | 201.02 | 156.57 | 140.11 |

| Halogen | Bromine | Chlorine | Fluorine |

| Solubility (mg/mL) | 0.687 (THF) | 1.24 (THF) | 2.05 (DMSO) |

| Log S (ESOL) | -2.47 | -1.89 | -1.45 |

| Thermal Decomposition | 245°C | 220°C | 195°C |

Key Structural Insights :

Comparison with Functionally Similar Compounds

Compound C (CAS 1761-64-4)

- Molecular Formula : C₈H₆N₂O₂

- Molecular Weight : 162.14 g/mol

- Function: Non-halogenated benzimidazole analog used as a corrosion inhibitor.

- Properties: Solubility: 3.12 mg/mL (ethanol) Log S (ESOL): -1.12 Reactivity: Lacks halogen-driven stabilization; relies on hydrogen bonding for efficacy.

Compound D (CAS 1761-65-5)

- Molecular Formula: C₉H₇NO₃

- Molecular Weight : 177.16 g/mol

- Function : Nitro-phenyl ester with similar applications in polymer stabilization.

- Properties :

Functional Comparison Table

| Property | F7Wqk85U32 | Compound C | Compound D |

|---|---|---|---|

| Primary Application | Pharmaceutical | Corrosion Inhibitor | Polymer Stabilizer |

| Key Functional Group | Bromine-Nitro | Benzimidazole | Nitro-Ester |

| Solubility (mg/mL) | 0.687 (THF) | 3.12 (ethanol) | 0.89 (acetone) |

| Thermal Stability | 245°C | 210°C | 180°C |

| Reactivity in Cross-Coupling | High | Moderate | Low |

Discussion of Divergent Data in Literature

- Solubility Discrepancies : Reported solubility values for F7Wqk85U32 vary by ±0.2 mg/mL across studies, likely due to differences in solvent purity and temperature .

- Synthetic Yields : Catalyst recycling in F7Wqk85U32 synthesis shows yield drops from 98% to 85% after five cycles, attributed to A-FGO catalyst deactivation .

生物活性

Biological Activity Overview

Biological activity refers to the effects that a compound has on living organisms, which can include a wide range of actions such as antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective effects. Understanding these activities is crucial for the development of pharmaceuticals and therapeutic agents.

Types of Biological Activity

- Antimicrobial Activity : This includes the ability to inhibit or kill microorganisms such as bacteria, fungi, and viruses. Compounds with antimicrobial properties are essential in treating infections.

- Anti-inflammatory Activity : Compounds exhibiting anti-inflammatory effects help reduce inflammation in tissues, which is significant in managing conditions like arthritis and other inflammatory diseases.

- Cytotoxic Activity : This refers to the capacity of a compound to kill cells, particularly cancer cells. Cytotoxic agents are often used in chemotherapy.

- Neuroprotective Activity : Compounds that protect neuronal cells from damage or degeneration can be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

- Antioxidant Activity : Many compounds can scavenge free radicals, reducing oxidative stress and potentially lowering the risk of chronic diseases.

Research Findings and Case Studies

Research into specific compounds often involves extensive testing to determine their biological activities:

- In vitro Studies : These laboratory studies assess the effects of compounds on cultured cells. For example, many studies focus on how a compound affects cell viability, proliferation, and apoptosis (programmed cell death).

- In vivo Studies : Animal models are used to evaluate the biological effects of compounds in a living organism. These studies provide insights into pharmacokinetics (how a drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body).

- Clinical Trials : Human trials are conducted to evaluate safety and efficacy in humans. These studies are crucial for drug approval processes.

Data Table Example

| Type of Activity | Compound Example | Method Used | Result |

|---|---|---|---|

| Antimicrobial | F7Wqk85U32 | MIC assay | Inhibited growth at X µg/mL |

| Anti-inflammatory | F7Wqk85U32 | Carrageenan model | Reduced edema by Y% |

| Cytotoxic | F7Wqk85U32 | MTT assay | IC50 = Z µM |

| Neuroprotective | F7Wqk85U32 | SH-SY5Y cell model | Decreased apoptosis by A% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。